molecular formula C31H38I6N5NaO13 B1261123 sodium;3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoate;3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

sodium;3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoate;3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Cat. No. B1261123
M. Wt: 1473.1 g/mol
InChI Key: PWOMWDXFAPFQQA-RZNNTOFGSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoate;3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol is a useful research compound. Its molecular formula is C31H38I6N5NaO13 and its molecular weight is 1473.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality sodium;3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoate;3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoate;3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

sodium;3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoate;3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C31H38I6N5NaO13

Molecular Weight

1473.1 g/mol

IUPAC Name

sodium;3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoate;3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/2C12H11I3N2O4.C7H17NO5.Na/c2*1-4(18)16-3-6-8(13)7(12(20)21)10(15)11(9(6)14)17-5(2)19;1-8-2-4(10)6(12)7(13)5(11)3-9;/h2*3H2,1-2H3,(H,16,18)(H,17,19)(H,20,21);4-13H,2-3H2,1H3;/q;;;+1/p-1/t;;4-,5+,6+,7+;/m..0./s1

InChI Key

PWOMWDXFAPFQQA-RZNNTOFGSA-M

Isomeric SMILES

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I.CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)[O-])I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[Na+]

Canonical SMILES

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I.CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)[O-])I.CNCC(C(C(C(CO)O)O)O)O.[Na+]

Origin of Product

United States

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